molecular formula C13H16FNO B2759771 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-17-6

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No.: B2759771
CAS No.: 1439902-17-6
M. Wt: 221.275
InChI Key: ILCFKJPNZXVMMA-UHFFFAOYSA-N
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Description

8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is a complex chemical compound with a unique spiro structure. This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical properties and reactivity. The spiro structure, where two rings are connected through a single atom, imparts distinct stereochemical features to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of Lewis acids as catalysts and polar aprotic solvents can be crucial in achieving high yields.

Industrial Production Methods

In an industrial setting, the production of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The purification of the final product is usually achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spiro structure also contributes to the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 8’-Chloro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]
  • 8’-Bromo-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]
  • 8’-Iodo-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]

Uniqueness

Compared to its analogs, 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s reactivity and ability to participate in hydrogen bonding. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCFKJPNZXVMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C(=CC=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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